molecular formula C32H36N4O6S B11441050 N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B11441050
M. Wt: 604.7 g/mol
InChI Key: CYMNWXLFFDXKNI-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzyl group, a thieno[3,2-d]pyrimidine core, and a cyclohexanecarboxamide moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiourea and a suitable aldehyde or ketone.

    Introduction of the benzyl group: This step involves the alkylation of the thieno[3,2-d]pyrimidine core with benzyl bromide or benzyl chloride under basic conditions.

    Attachment of the 2,3-dimethoxybenzyl group: This can be done through a nucleophilic substitution reaction using 2,3-dimethoxybenzylamine.

    Formation of the cyclohexanecarboxamide moiety: This step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-((1-(2-((2,3-dimethoxybenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C32H36N4O6S

Molecular Weight

604.7 g/mol

IUPAC Name

N-benzyl-4-[[1-[2-[(2,3-dimethoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C32H36N4O6S/c1-41-26-10-6-9-24(28(26)42-2)18-33-27(37)20-35-25-15-16-43-29(25)31(39)36(32(35)40)19-22-11-13-23(14-12-22)30(38)34-17-21-7-4-3-5-8-21/h3-10,15-16,22-23H,11-14,17-20H2,1-2H3,(H,33,37)(H,34,38)

InChI Key

CYMNWXLFFDXKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCC5=CC=CC=C5)SC=C3

Origin of Product

United States

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